Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
Overview
Description
“Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-” is a chemical compound with the linear formula C8H10N2O2S . It has a molecular weight of 198.245 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-” is represented by the linear formula C8H10N2O2S . The average mass is 198.242 Da and the monoisotopic mass is 198.046295 Da .Scientific Research Applications
Dual Inhibitors of Inflammatory Pathways
Pirinixic acid derivatives, structurally related to acetic acid derivatives like "Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-," have been identified as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. This dual inhibition approach is believed to be superior in terms of efficacy and side effects for treating inflammation-related conditions. These compounds, through targeted structural modification, have shown potent suppression of both enzymes and reduced product formation in intact cells without significantly affecting cyclooxygenases-1/2, indicating a promising pharmacological profile for therapeutic use (Koeberle et al., 2008).
Anti-inflammatory Activity
Derivatives of acetic acid, featuring the (4,6-dimethylpyrimidin-2-ylthio)- moiety, have been synthesized and evaluated for their anti-inflammatory activity. Through the base-catalyzed condensation process, these compounds exhibited moderate anti-inflammatory activity when compared with standard drugs like diclofenac sodium. This finding suggests potential applications in developing new anti-inflammatory agents (Bahekar & Shinde, 2004).
Anticonvulsant Agents
A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, aiming to explore their potential as anticonvulsant agents. The research included molecular docking to assess the affinity of these compounds towards anticonvulsant biotargets. Preliminary in vivo studies suggested moderate anticonvulsant activity, with specific compounds showing significant effects, highlighting the potential for further exploration in anticonvulsant therapy (Severina et al., 2020).
Antibacterial and Antifungal Properties
Compounds incorporating the (4,6-dimethylpyrimidin-2-ylthio)- moiety have demonstrated interesting antibacterial and antifungal activities. For instance, a study highlighted the synthesis and pharmacological screening of pyrimidine derivatives against various pathogenic bacteria and fungi. These compounds showed significant activity, providing a basis for the development of new antimicrobial agents with potential clinical applications (Khan et al., 2015).
Synthesis and Characterization for Medical Chemistry
The synthesis and characterization of acetic acid derivatives, including the (4,6-dimethylpyrimidin-2-ylthio)- group, have been extensively studied for their potential in medicinal chemistry. Research efforts have focused on developing novel compounds through one-pot synthesis methods, aiming at new therapeutic agents with improved pharmacological profiles. These studies contribute to the broader understanding of the chemical properties and potential therapeutic applications of these compounds (Al-Adhami & Al-Majidi, 2021).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGTWODACVVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204307 | |
Record name | Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- | |
CAS RN |
55749-30-9 | |
Record name | 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55749-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55749-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4,6-dimethylpyrimidin-2-yl)thio]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SVT590VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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